Chromium hydroxide green

Description

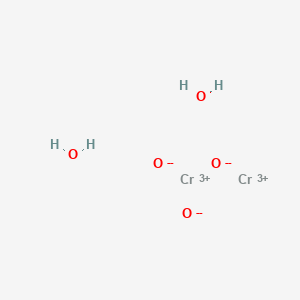

Structure

2D Structure

Properties

IUPAC Name |

chromium(3+);oxygen(2-);dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Cr.2H2O.3O/h;;2*1H2;;;/q2*+3;;;3*-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYYGBBNBGCVXEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.[O-2].[O-2].[O-2].[Cr+3].[Cr+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cr2H4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Light green finely divided powder; [MSDSonline] A brilliant emerald-green pigment called Guignet's green; [Ullmann] | |

| Record name | C.I. Pigment Green 18 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chromic oxide hydrated | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9294 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

12001-99-9 | |

| Record name | Chromic oxide hydrated | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012001999 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | C.I. Pigment Green 18 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Pigment Green 18 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.921 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHROMIUM HYDROXIDE GREEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RV8FT8XF5R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to Chromium Hydroxide Green: Formula, Structure, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chromium (III) hydroxide (B78521), commonly known as chromium hydroxide green, is an inorganic compound of significant interest across various scientific disciplines, including materials science, catalysis, and pigment manufacturing. This technical guide provides an in-depth overview of its chemical formula, structure, and key physicochemical properties. Detailed experimental protocols for its synthesis via precipitation and characterization using modern analytical techniques are presented to facilitate reproducible research and development.

Chemical Formula and Structure

This compound is most commonly represented by the chemical formula Cr(OH)₃ .[1][2][3] However, it is typically a hydrated compound, and its formula is often written as Cr(OH)₃·nH₂O to indicate the associated water molecules.[4] In its freshly precipitated form, it exists as a gelatinous, amorphous solid.[4] Structurally, it is a polymeric network with an undefined long-range order.[1][2] The chromium (III) ion is coordinated to hydroxide ions, forming a complex and irregular three-dimensional structure.

Other designations for this compound, particularly in industrial and cosmetic contexts, include hydrated chromium (III) oxide (Cr₂O₃·xH₂O) and CI 77289.[5][6]

Physicochemical Properties

A summary of the key quantitative properties of chromium (III) hydroxide is provided in Table 1.

| Property | Value | Reference(s) |

| Chemical Formula | Cr(OH)₃ | [1][2][3] |

| Molar Mass | 103.02 g/mol | [4] |

| Appearance | Green, gelatinous precipitate; blue-green powder | [1][4] |

| Density | ~3.11 g/cm³ | [7] |

| Solubility in Water | Insoluble | [1] |

| Solubility Product (Ksp) | 6.3 x 10⁻³¹ | [4] |

Chromium (III) hydroxide is an amphoteric compound, meaning it dissolves in both strong acids and strong bases.[1][4]

Experimental Protocols

Synthesis of Chromium (III) Hydroxide via Precipitation

This protocol describes the synthesis of chromium (III) hydroxide by the precipitation of a chromium (III) salt with a base.

Materials:

-

Chromium (III) chloride hexahydrate (CrCl₃·6H₂O)

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Beakers

-

Magnetic stirrer and stir bar

-

pH meter

-

Buchner funnel and filter paper

-

Drying oven

Procedure:

-

Prepare a 0.5 M solution of chromium (III) chloride by dissolving the appropriate amount of CrCl₃·6H₂O in deionized water.

-

Prepare a 1 M solution of sodium hydroxide in deionized water.

-

Place the chromium (III) chloride solution in a beaker on a magnetic stirrer and begin stirring.

-

Slowly add the sodium hydroxide solution dropwise to the chromium (III) chloride solution while continuously monitoring the pH.

-

Continue adding the base until the pH of the solution reaches approximately 8-9. A green gelatinous precipitate of chromium (III) hydroxide will form.

-

Allow the precipitate to age in the solution for 1 hour with continuous stirring to ensure complete precipitation.

-

Separate the precipitate from the solution by vacuum filtration using a Buchner funnel and filter paper.

-

Wash the precipitate several times with deionized water to remove any unreacted salts.

-

Dry the precipitate in an oven at 110°C for 12 hours to obtain a fine green powder.

Characterization Techniques

Objective: To determine the crystallinity of the synthesized chromium (III) hydroxide.

Instrumentation: A powder X-ray diffractometer with Cu Kα radiation.

Sample Preparation:

-

Grind a small amount of the dried chromium (III) hydroxide powder using an agate mortar and pestle to ensure a fine and homogenous sample.

-

Mount the powdered sample onto a sample holder. Ensure the surface of the powder is flat and level with the surface of the holder.

Instrumental Parameters:

-

Radiation: Cu Kα (λ = 1.5406 Å)

-

Voltage and Current: 40 kV and 40 mA

-

2θ Scan Range: 10° to 80°

-

Step Size: 0.02°

-

Scan Speed: 2°/min

Data Analysis: The resulting diffraction pattern should be analyzed for the presence of sharp peaks, which would indicate a crystalline structure. A broad, diffuse pattern is characteristic of an amorphous material.

Objective: To analyze the surface morphology and particle size of the synthesized chromium (III) hydroxide.

Instrumentation: A scanning electron microscope.

Sample Preparation:

-

Mount a small amount of the dried chromium (III) hydroxide powder onto an aluminum stub using double-sided carbon tape.

-

Gently blow off any excess loose powder with a stream of dry nitrogen.

-

Sputter-coat the sample with a thin layer of gold or palladium to make it conductive and prevent charging under the electron beam.

Instrumental Parameters:

-

Accelerating Voltage: 10-20 kV

-

Working Distance: 10-15 mm

-

Magnification: Varies, typically from 1,000x to 50,000x, to observe the overall morphology and individual particle details.

Data Analysis: The SEM images will reveal the shape, size, and aggregation of the chromium (III) hydroxide particles.

Objective: To identify the functional groups present in the synthesized chromium (III) hydroxide.

Instrumentation: A Fourier-transform infrared spectrometer.

Sample Preparation:

-

Prepare a KBr pellet by mixing a small amount of the dried chromium (III) hydroxide powder (approximately 1-2 mg) with about 200 mg of dry KBr powder.

-

Grind the mixture thoroughly in an agate mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

Instrumental Parameters:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32

Data Analysis: The resulting FTIR spectrum should be analyzed for characteristic absorption bands. The broad band in the region of 3400 cm⁻¹ is attributed to the O-H stretching vibrations of hydroxyl groups and adsorbed water. The bands in the lower frequency region (below 1000 cm⁻¹) are typically associated with Cr-O and Cr-O-H bending vibrations.

Chemical Pathways and Relationships

The following diagrams illustrate the key chemical processes involving chromium (III) hydroxide.

References

- 1. Preparation of guignets green (hydrated chromium oxide) | DOCX [slideshare.net]

- 2. US4560546A - Chromium hydroxide precipitate obtained by a continuous process for the removal of chromium from waste waters - Google Patents [patents.google.com]

- 3. vpi2004.com [vpi2004.com]

- 4. researchgate.net [researchgate.net]

- 5. scribd.com [scribd.com]

- 6. A laboratory manual for X-ray powder diffraction | U.S. Geological Survey [usgs.gov]

- 7. Formation of Cr(III) hydroxides from chrome alum solutions. 1: Precipitation of active chromium hydroxide (Journal Article) | OSTI.GOV [osti.gov]

A Comprehensive Technical Guide to the Synthesis of Chromium Hydroxide Green by Precipitation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of chromium hydroxide (B78521) green, a vibrant inorganic pigment, through precipitation methods. It details the underlying chemical principles, experimental protocols, and the influence of various reaction parameters on the final product's physicochemical properties. This document is intended to serve as a valuable resource for professionals in research and development who require a thorough understanding of this synthesis process.

Introduction

Chromium hydroxide green, chemically identified as chromium(III) hydroxide (Cr(OH)₃), is a gelatinous, green inorganic compound widely utilized as a pigment in various industries, including cosmetics, paints, and coatings.[1][2] Its synthesis via precipitation is a common and effective method, involving the reaction of a soluble chromium(III) salt with an alkaline solution to induce the formation of the insoluble hydroxide.[3] The resulting precipitate's properties, such as particle size, color, and purity, are highly dependent on the specific reaction conditions.

The fundamental chemical reaction for the precipitation of chromium hydroxide can be represented as:

Cr³⁺(aq) + 3OH⁻(aq) → Cr(OH)₃(s) [4]

This guide will explore the nuances of this reaction, providing detailed experimental procedures and examining how variables like pH, temperature, and reactant concentrations can be manipulated to achieve desired product characteristics.

Synthesis Methodologies

The precipitation of this compound is typically achieved by reacting a chromium(III) salt solution with a base. The choice of reactants and the control of reaction parameters are crucial for obtaining a high-quality pigment.

Reactants

Chromium(III) Salts: Commonly used chromium(III) salts include:

-

Chromium(III) chloride (CrCl₃)[4]

-

Chromium(III) nitrate (B79036) (Cr(NO₃)₃)[1]

-

Chrome alum (KCr(SO₄)₂·12H₂O)[5]

Precipitating Agents (Bases): The selection of the alkaline solution influences the precipitation process and the final product. Common bases include:

-

Sodium hydroxide (NaOH)[4]

-

Ammonium (B1175870) hydroxide (NH₄OH)[5]

-

Potassium hydroxide (KOH)[1]

-

Calcium hydroxide (Ca(OH)₂)

-

Magnesium oxide (MgO) (which forms Mg(OH)₂ in water)[6]

General Precipitation Signaling Pathway

The synthesis process follows a straightforward signaling pathway from soluble reactants to the insoluble product. The key steps involve the dissolution of the chromium salt, the addition of a precipitating agent to increase the pH, and the subsequent formation of the chromium hydroxide precipitate.

Caption: General precipitation pathway for the synthesis of this compound.

Experimental Protocols

Detailed experimental protocols are essential for the reproducible synthesis of this compound with desired properties. Below are representative procedures based on common laboratory practices.

Protocol 1: Precipitation from Chromium(III) Chloride with Sodium Hydroxide

This protocol describes a standard method for synthesizing this compound using readily available reagents.

Materials:

-

Chromium(III) chloride hexahydrate (CrCl₃·6H₂O)

-

Sodium hydroxide (NaOH)

-

Distilled water

Procedure:

-

Preparation of Reactant Solutions:

-

Prepare a 0.5 M solution of chromium(III) chloride by dissolving the appropriate amount of CrCl₃·6H₂O in distilled water.

-

Prepare a 1.5 M solution of sodium hydroxide by dissolving NaOH pellets in distilled water.

-

-

Precipitation:

-

Place the chromium(III) chloride solution in a beaker equipped with a magnetic stirrer.

-

Slowly add the sodium hydroxide solution dropwise to the chromium(III) chloride solution while stirring continuously.

-

Monitor the pH of the solution. Continue adding the NaOH solution until the pH reaches a stable value between 8.0 and 9.0. A gelatinous green precipitate of chromium(III) hydroxide will form.

-

-

Aging the Precipitate:

-

Once the desired pH is reached, continue stirring the suspension at room temperature for 1-2 hours. This aging process can influence the particle size and morphology of the precipitate.

-

-

Isolation and Washing:

-

Separate the precipitate from the solution by vacuum filtration.

-

Wash the precipitate several times with distilled water to remove any soluble byproducts, such as sodium chloride. Continue washing until the filtrate is free of chloride ions (test with silver nitrate solution).

-

-

Drying:

-

Dry the washed precipitate in an oven at a temperature of 80-100°C until a constant weight is achieved. The final product is a fine, green powder.

-

Protocol 2: Precipitation from Chromium(III) Nitrate with Ammonium Hydroxide

This protocol utilizes different reactants, which can result in variations in the precipitate's characteristics.

Materials:

-

Chromium(III) nitrate nonahydrate (Cr(NO₃)₃·9H₂O)

-

Ammonium hydroxide (NH₄OH, 28-30% solution)

-

Distilled water

Procedure:

-

Preparation of Reactant Solutions:

-

Prepare a 0.5 M solution of chromium(III) nitrate by dissolving Cr(NO₃)₃·9H₂O in distilled water.

-

-

Precipitation:

-

While stirring the chromium(III) nitrate solution, slowly add the ammonium hydroxide solution until the pH of the mixture is between 7.5 and 8.5. A green precipitate will form.

-

-

Aging, Isolation, Washing, and Drying:

-

Follow steps 3-5 as described in Protocol 1.

-

Influence of Reaction Parameters on Physicochemical Properties

The properties of the synthesized this compound are significantly influenced by the reaction conditions. Understanding these relationships is key to controlling the final product's quality.

Effect of pH

The pH of the reaction medium is a critical parameter. The optimal pH range for the precipitation of chromium(III) hydroxide is generally between 7 and 10.5.[6] Within this range, the solubility of chromium(III) hydroxide is at its minimum, leading to maximum yield. At pH values below this range, the precipitation is incomplete, while at higher pH values, the amphoteric nature of chromium(III) hydroxide can lead to the formation of soluble tetrahydroxochromate(III) ions ([Cr(OH)₄]⁻), reducing the yield.

The following table summarizes the effect of pH on the removal efficiency of chromium(III) from a solution using different precipitating agents.

| Precipitating Agent | pH | Cr(III) Removal Efficiency (%) |

| NaOH | 5.5 | 95.98 |

| 9.2 | 99.94 | |

| Ca(OH)₂ | 5.5 | 94.32 |

| 9.9 | 99.96 | |

| MgO | 5.5 | 80.66 |

| 10.5 | 99.98 |

Data adapted from a study on chromium removal from tannery wastewater.[7]

Effect of Temperature

The reaction temperature can influence the kinetics of the precipitation reaction and the crystallinity of the product. A patent for producing highly soluble chromium hydroxide specifies a reaction temperature between 0°C and 50°C.[8] Higher temperatures can lead to the formation of aggregates and a less soluble product.

Effect of Reactant Concentration and Addition Rate

The concentration of the chromium salt and the precipitating agent, as well as the rate of addition of the base, can affect the particle size and morphology of the precipitate. A slower addition rate and lower reactant concentrations generally favor the growth of larger, more crystalline particles, while rapid addition and high concentrations can lead to the formation of smaller, amorphous particles.

A patented method provides specific parameters for a continuous precipitation process:

| Parameter | Value |

| Chromium Chloride Solution | 7% concentration |

| Sodium Hydroxide Solution | 10% concentration |

| Reaction Temperature | 20°C |

| CrCl₃ Solution Addition Rate | 4.5 ml/min |

| NaOH Solution Addition Rate | 2.0 ml/min |

Data from a patent on the production of chromium hydroxide.[9]

Effect of Aging

Aging the precipitate in the mother liquor can lead to changes in its structure and particle size.[10] This process, often enhanced by elevated temperatures, can promote the growth of larger crystals and a decrease in the specific surface area, which can improve the filtering properties of the precipitate.[10]

Physicochemical Characterization

The synthesized this compound can be characterized by various analytical techniques to determine its properties.

| Property | Typical Characteristics |

| Appearance | Green, gelatinous precipitate[5] |

| Chemical Formula | Cr(OH)₃ |

| Solubility | Insoluble in water, soluble in strong acids and bases[1] |

| Particle Size | The particle size is influenced by synthesis conditions. For instance, chromium oxide (Cr₂O₃) derived from chromium hydroxide can have particle sizes in the nanometer range (e.g., 70-80 nm).[11] |

| Colorimetrics (CIE Lab) | The color of the pigment can be quantified. For example, a Cr₂O₃ pigment derived from a polyol synthesis method exhibited L=35.70, a=-9.17, and b=7.03, indicating a green hue.[11] |

Experimental Workflow

The following diagram illustrates the typical workflow for the synthesis and characterization of this compound.

Caption: Workflow for the synthesis and characterization of this compound.

Conclusion

The synthesis of this compound by precipitation is a versatile method that allows for the production of a valuable inorganic pigment. By carefully controlling key reaction parameters such as pH, temperature, reactant concentrations, and aging time, the physicochemical properties of the final product can be tailored to meet the specific requirements of various applications. This guide provides a foundational understanding and detailed protocols to aid researchers and scientists in the successful synthesis and characterization of this compound. Further research into the nuanced effects of different chromium salts and precipitating agents can lead to even greater control over the pigment's properties.

References

- 1. Chromium(III) hydroxide - Wikipedia [en.wikipedia.org]

- 2. issr.edu.kh [issr.edu.kh]

- 3. specialchem.com [specialchem.com]

- 4. Chromium chloride reacts with sodium hydroxide to form a green precipitate of [allen.in]

- 5. Chromium trihydroxide | CrH6O3 | CID 14787 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Chromium Hydroxide - Descrizione [tiiips.com]

- 8. WO2010026886A1 - Process for production of chromium hydroxide - Google Patents [patents.google.com]

- 9. CN102143916A - The production method of chromium hydroxide - Google Patents [patents.google.com]

- 10. goldbook.iupac.org [goldbook.iupac.org]

- 11. pccc.icrc.ac.ir [pccc.icrc.ac.ir]

A Comprehensive Technical Guide to the Physical and Chemical Properties of Chromium(III) Hydroxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromium(III) hydroxide (B78521), Cr(OH)₃, is an inorganic compound of significant interest across various scientific disciplines, including materials science, catalysis, and medicine. It typically appears as a gelatinous, green precipitate.[1][2] While trivalent chromium (Cr(III)) is considered an essential trace element for mammals, its hexavalent counterpart (Cr(VI)) is highly toxic and carcinogenic. The low solubility of Cr(OH)₃ makes it a key species in the environmental fate and transport of chromium. This technical guide provides an in-depth overview of the physical and chemical properties of Cr(OH)₃, detailed experimental protocols for its synthesis and characterization, and a summary of its potential applications, particularly in the context of drug development.

Physical and Chemical Properties

Chromium(III) hydroxide is a hydrated compound, often represented as Cr(OH)₃·nH₂O. Its properties can vary depending on the method of preparation and the degree of hydration.

Table 1: Physical Properties of Chromium(III) Hydroxide

| Property | Value | References |

| Molecular Formula | Cr(OH)₃ | [1] |

| Molar Mass | 103.02 g/mol | [1] |

| Appearance | Green, gelatinous precipitate or blue-green powder | [1][2] |

| Solubility in Water | Nearly insoluble | [1][3] |

| Solubility Product (Ksp) | 6.3 x 10⁻³¹ | [1] |

| 3.0 x 10⁻²⁹ | [4] | |

| 6.7 x 10⁻³¹ | ||

| 1.6 x 10⁻³⁰ | ||

| Density | 3.11 g/cm³ | [5] |

Table 2: Chemical Properties of Chromium(III) Hydroxide

| Property | Description | References |

| Amphoteric Nature | Reacts with both acids and strong bases. | [1][6] |

| Reaction with Acids | Dissolves in strong acids to form soluble chromium(III) salts, such as the hexaaquachromium(III) ion, [Cr(H₂O)₆]³⁺. | [6][7] |

| Reaction with Bases | Dissolves in strong bases to form chromite ions, such as the tetrahydroxochromate(III) ion, [Cr(OH)₄]⁻. | [1][7] |

| Thermal Decomposition | Decomposes upon heating to form chromium(III) oxide (Cr₂O₃). The dehydration of nanocrystalline Cr(OH)₃ occurs at approximately 105 °C, 289 °C, and 409 °C. For amorphous Cr(OH)₃, dehydration occurs at around 70 °C, 289 °C, 406 °C, and 443 °C. | [2][8] |

Experimental Protocols

Synthesis of Chromium(III) Hydroxide by Precipitation

This protocol describes the synthesis of Cr(OH)₃ by the precipitation method, a common and straightforward approach.

Materials:

-

Chromium(III) chloride hexahydrate (CrCl₃·6H₂O) or Chromium(III) nitrate (B79036) nonahydrate (Cr(NO₃)₃·9H₂O)

-

Ammonium hydroxide (NH₄OH) solution (1 M) or Sodium hydroxide (NaOH) solution (1 M)

-

Deionized water

-

Beakers

-

Magnetic stirrer and stir bar

-

Buchner funnel and filter paper

-

Drying oven

Procedure:

-

Prepare a 0.1 M solution of the chromium(III) salt in deionized water.

-

Place the chromium(III) salt solution in a beaker on a magnetic stirrer and begin stirring.

-

Slowly add the 1 M base solution dropwise to the chromium salt solution while continuously stirring.

-

A green gelatinous precipitate of Cr(OH)₃ will form. Continue adding the base until the pH of the solution is between 7 and 8.[5]

-

Allow the precipitate to age for 30 minutes with continuous stirring to ensure complete precipitation.

-

Filter the precipitate using a Buchner funnel and wash it several times with deionized water to remove any soluble impurities.

-

Dry the precipitate in a drying oven at a temperature below 100 °C to obtain powdered Cr(OH)₃.[9]

Characterization of Chromium(III) Hydroxide

Objective: To determine the crystal structure of the synthesized Cr(OH)₃. Amorphous or poorly crystalline Cr(OH)₃ will show broad humps, while crystalline forms will exhibit distinct Bragg diffraction peaks.

Instrumentation: A powder X-ray diffractometer with Cu Kα radiation.

Sample Preparation: The dried Cr(OH)₃ powder is finely ground and mounted on a sample holder.

Data Collection: The sample is scanned over a 2θ range of 10-80° with a step size of 0.02°.

Data Analysis: The resulting diffraction pattern is compared with standard patterns from the JCPDS-ICDD database to identify the crystalline phases.

Objective: To identify the functional groups present in the Cr(OH)₃ sample, particularly the O-H and Cr-O bonds.

Instrumentation: An FTIR spectrometer.

Sample Preparation: The Cr(OH)₃ powder is mixed with KBr and pressed into a pellet, or analyzed directly using an ATR accessory.

Data Collection: The spectrum is recorded in the range of 4000-400 cm⁻¹.

Data Analysis: The spectrum is analyzed for characteristic absorption bands. The broad band in the region of 3000-3600 cm⁻¹ is attributed to the stretching vibrations of O-H groups in water and hydroxide. The bands in the lower wavenumber region (e.g., below 1000 cm⁻¹) are characteristic of Cr-O and Cr-O-H bending vibrations.

Objective: To study the thermal decomposition of Cr(OH)₃ and determine the temperatures at which dehydration and conversion to Cr₂O₃ occur.

Instrumentation: A thermogravimetric analyzer.

Sample Preparation: A small, accurately weighed amount of Cr(OH)₃ powder is placed in an alumina (B75360) crucible.

Data Collection: The sample is heated from room temperature to 1000 °C at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

Data Analysis: The TGA curve shows the weight loss as a function of temperature. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum weight loss, corresponding to the different stages of decomposition.

Amphoteric Reactions of Chromium(III) Hydroxide

The amphoteric nature of Cr(OH)₃ is a key chemical property, allowing it to react with both acids and bases.

Applications in Drug Development

The unique properties of chromium compounds, including Cr(OH)₃, have led to their exploration in drug development.

-

Drug Delivery: The porous nature and high surface area of materials derived from Cr(OH)₃, such as certain metal-organic frameworks (MOFs), make them potential candidates for drug delivery systems. These materials can be loaded with therapeutic agents and designed for controlled release.

-

Catalysis in Pharmaceutical Synthesis: Chromium-based catalysts are used in various organic reactions that are crucial for the synthesis of complex pharmaceutical molecules.[10] The development of heterogeneous catalysts from Cr(OH)₃ could offer advantages in terms of reusability and ease of separation.

Conclusion

Chromium(III) hydroxide is a compound with a rich chemistry and a range of properties that make it a subject of ongoing research. Its low solubility, amphoteric nature, and thermal decomposition behavior are fundamental to its role in various chemical and environmental processes. For researchers in drug development, understanding the synthesis and characterization of Cr(OH)₃ and its derivatives is crucial for harnessing their potential in catalysis and as advanced materials for therapeutic applications. The experimental protocols provided in this guide offer a foundation for the reproducible synthesis and comprehensive analysis of this versatile compound.

References

- 1. researchgate.net [researchgate.net]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. The Effect of Potentiostatic Control on the Bioreduction of Hexavalent Chromium Using Bacillus cereus [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Chromium Hydroxide Green (CAS Number 12001-99-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromium Hydroxide (B78521) Green, identified by the CAS number 12001-99-9, is an inorganic pigment widely utilized across various industries, including cosmetics, paints, and catalysis.[1][2] In the pharmaceutical and cosmetic sectors, it is recognized as C.I. Pigment Green 18 or CI 77289.[3][4] This guide provides a comprehensive technical overview of Chromium Hydroxide Green, focusing on its physicochemical properties, synthesis methodologies, regulatory status, and its applications relevant to scientific research and drug development. While primarily used as a colorant in externally applied drugs and cosmetics, its properties as a stable, insoluble trivalent chromium compound warrant a detailed examination for a scientific audience.[5][6][7]

Physicochemical Properties

This compound is a hydrated chromium(III) oxide with the general chemical formula Cr₂O₃·nH₂O.[5][6] It is a green, amorphous, gelatinous powder that is practically insoluble in water.[1][4] Its properties can vary depending on the method of preparation and the degree of hydration.

Table 1: Physicochemical Properties of Chromium (III) Hydroxide

| Property | Value | Reference(s) |

| Chemical Formula | Cr(OH)₃ or Cr₂O₃·nH₂O | [1][5][6] |

| Molecular Weight | 103.02 g/mol (for Cr(OH)₃) | [8] |

| CAS Number | 12001-99-9 | [4] |

| Appearance | Green, gelatinous powder | [1][4] |

| Solubility in Water | Insoluble | [4] |

| Solubility Product (Ksp) | 6.0 x 10⁻³¹ to 6.3 x 10⁻³¹ | [9][10][11] |

| Density | ~3.11 g/cm³ | [1] |

| pH (in suspension) | 6.5 - 8.5 | [12] |

| Thermal Decomposition | Decomposes to chromium(III) oxide (Cr₂O₃) upon heating. Dehydration occurs at various temperatures, with significant decomposition to Cr₂O₃ above 400°C. | [13][14][15] |

Synthesis and Manufacturing

The industrial production of this compound typically involves the precipitation of a trivalent chromium salt solution with an alkali. Common precursors include chromium(III) sulfate (B86663) or chromium(III) chloride.

Experimental Protocols

This method involves the reduction of a hexavalent chromium compound to trivalent chromium, followed by precipitation.

Materials:

-

Potassium dichromate (K₂Cr₂O₇) or Chromium(VI) oxide (CrO₃)

-

Sulfur dioxide (SO₂) or Ethyl alcohol (C₂H₅OH)

-

Concentrated hydrochloric acid (HCl) (if using alcohol reduction)

-

Concentrated ammonia (B1221849) solution (NH₄OH)

-

Deionized water

Procedure:

-

Dissolve 25g of potassium dichromate in 500ml of deionized water.

-

Reduction Step (choose one):

-

Sulfur Dioxide: Bubble sulfur dioxide gas through the solution until the color changes from orange to a pure green, indicating the complete reduction of Cr(VI) to Cr(III). Boil the solution to remove any excess SO₂.[16]

-

Ethyl Alcohol: To a mixture of 420ml of water and 80ml of concentrated hydrochloric acid, add 35ml of ethyl alcohol. Slowly add the potassium dichromate solution to this mixture. Boil the resulting green solution to remove excess alcohol and acetaldehyde.[16]

-

-

Heat the chromium(III) salt solution to boiling.

-

Slowly add concentrated ammonia solution while stirring continuously until precipitation is complete. A slight excess of ammonia is required.[16]

-

Filter the gelatinous green precipitate using a Büchner funnel.

-

Wash the precipitate thoroughly with several portions of hot deionized water to remove soluble byproducts.

-

Dry the precipitate in a desiccator or at a low temperature in an oven.

This is a more direct method starting from a trivalent chromium salt.

Materials:

-

Chromium(III) chloride (CrCl₃) or Chromium(III) nitrate (B79036) (Cr(NO₃)₃)

-

Sodium hydroxide (NaOH) or Ammonia solution (NH₄OH)

-

Deionized water

Procedure:

-

Prepare an aqueous solution of a chromium(III) salt (e.g., 0.1 M CrCl₃).

-

While stirring, slowly add a solution of NaOH or NH₄OH until the pH of the solution is in the range of 7-8.[1]

-

A green gelatinous precipitate of chromium(III) hydroxide will form.

-

Filter the precipitate.

-

Wash the precipitate extensively with deionized water to remove any remaining soluble salts.

-

Dry the product.

References

- 1. Chromium(III) hydroxide - Wikipedia [en.wikipedia.org]

- 2. gauthmath.com [gauthmath.com]

- 3. specialchem.com [specialchem.com]

- 4. soapmakers-store.com [soapmakers-store.com]

- 5. eCFR :: 21 CFR 73.1326 -- this compound. [ecfr.gov]

- 6. 21 CFR § 73.1326 - this compound. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]

- 7. cosmeticsinfo.org [cosmeticsinfo.org]

- 8. Chromium trihydroxide | CrH6O3 | CID 14787 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. The solubility product of `Cr(OH)_(3)` at 298 K is `6.0xx10^(-31)`. The concentration of hydroxide ions in a saturated solution of `Cr(OH)_(3)` will be : [allen.in]

- 10. grokipedia.com [grokipedia.com]

- 11. The solubility product of Cr(OH)3 at 298 K is 6.0×10-31. The concentration of hydroxide ions in a saturated solution of Cr(OH)3 will be [infinitylearn.com]

- 12. Chromium Hydroxide Cr(OH)3 - Industrial Grade Powder at Best Price [dhairyainternational.in]

- 13. researchgate.net [researchgate.net]

- 14. files01.core.ac.uk [files01.core.ac.uk]

- 15. Oxidation behavior of Cr(III) during thermal treatment of chromium hydroxide in the presence of alkali and alkaline earth metal chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. prepchem.com [prepchem.com]

A Technical Guide to the Thermal Decomposition of Chromium Hydroxide for the Synthesis of Chromium Oxide

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal decomposition of chromium (III) hydroxide (B78521) (Cr(OH)₃) to produce chromium (III) oxide (Cr₂O₃). The synthesis of high-purity Cr₂O₃ is of significant interest due to its wide range of applications, including as a catalyst, in the development of high-temperature resistant materials, and as a pigment.[1] This document details the underlying chemical transformations, experimental protocols for the synthesis of the precursor and its subsequent calcination, and quantitative data derived from thermal analysis and materials characterization. The guide is intended to serve as a practical resource for researchers and professionals engaged in materials science and inorganic chemistry.

Introduction

Chromium (III) oxide (Cr₂O₃), an inorganic compound with the chemical formula Cr₂O₃, is a material of significant industrial and scientific importance.[2] Its desirable properties, such as high thermal stability, chemical inertness, and catalytic activity, make it a valuable component in various technological applications. One of the common methods for synthesizing Cr₂O₃ is through the thermal decomposition of a chromium hydroxide precursor.[2] This process, while seemingly straightforward, is influenced by a multitude of factors that can affect the properties of the final oxide product.

This guide will explore the key aspects of this thermal decomposition process, from the synthesis of the chromium hydroxide precursor to its conversion into chromium oxide. A particular focus will be placed on the experimental methodologies and the interpretation of analytical data to control and understand the final product's characteristics.

The Decomposition Pathway

The thermal decomposition of chromium hydroxide to chromium oxide is not a single-step process. It involves a series of dehydration and dehydroxylation steps, often proceeding through an intermediate chromium oxyhydroxide (CrOOH) phase. The overall, simplified reaction can be represented as:

2Cr(OH)₃(s) → Cr₂O₃(s) + 3H₂O(g)

However, the actual pathway is more complex and is highly dependent on the nature of the starting chromium hydroxide (amorphous or crystalline) and the heating conditions.

The following diagram illustrates the generalized thermal decomposition pathway of chromium hydroxide.

Figure 1: Generalized thermal decomposition pathway of chromium hydroxide.

Experimental Protocols

This section provides detailed methodologies for the synthesis of the chromium hydroxide precursor and its subsequent thermal decomposition to chromium oxide.

Synthesis of Chromium (III) Hydroxide Precursor

The properties of the final chromium oxide are significantly influenced by the characteristics of the initial chromium hydroxide. A common and effective method for synthesizing the precursor is through precipitation.

Objective: To synthesize amorphous and nanocrystalline chromium (III) hydroxide.

Materials:

-

Chromium (III) nitrate (B79036) nonahydrate (Cr(NO₃)₃·9H₂O) or Chromium (III) sulfate (B86663) (Cr₂(SO₄)₃)

-

Ammonium (B1175870) hydroxide (NH₄OH) solution (25-30%)

-

Deionized water

-

Beakers

-

Magnetic stirrer and stir bar

-

pH meter

-

Buchner funnel and filter paper

-

Drying oven

Procedure:

-

Preparation of Chromium Salt Solution: Prepare a 0.1 M solution of the chosen chromium salt (e.g., Cr(NO₃)₃·9H₂O) in deionized water.

-

Precipitation:

-

Place the chromium salt solution in a beaker on a magnetic stirrer.

-

Slowly add the ammonium hydroxide solution dropwise while constantly stirring.

-

Monitor the pH of the solution. Continue adding the base until a pH of approximately 8-10 is reached. A gelatinous, greenish precipitate of chromium hydroxide will form.[3]

-

For amorphous chromium hydroxide: Conduct the precipitation at room temperature (around 25°C).[4]

-

For nanocrystalline chromium hydroxide: Conduct the precipitation at a lower temperature (e.g., 5°C) by placing the beaker in an ice bath.[4]

-

-

Aging: Allow the precipitate to age in the mother liquor for a period of time (e.g., 1-2 hours) to ensure complete precipitation and to influence the particle size.

-

Washing:

-

Filter the precipitate using a Buchner funnel.

-

Wash the precipitate several times with deionized water to remove any unreacted salts and byproducts. Continue washing until the filtrate is free of nitrate or sulfate ions (can be tested with appropriate qualitative tests).

-

-

Drying:

-

Transfer the washed precipitate to a watch glass or petri dish.

-

Dry the precipitate in an oven at a low temperature, typically around 70-80°C, for 24 hours or until a constant weight is achieved. This will yield a fine, green powder of chromium hydroxide.

-

The following diagram outlines the experimental workflow for the synthesis of the chromium hydroxide precursor.

Figure 2: Experimental workflow for the synthesis of chromium hydroxide precursor.

Thermal Decomposition (Calcination)

The dried chromium hydroxide powder is then subjected to a high-temperature treatment (calcination) to induce thermal decomposition and form crystalline chromium oxide.

Objective: To convert chromium hydroxide to chromium oxide via thermal decomposition.

Equipment:

-

High-temperature furnace or thermogravimetric analyzer (TGA)

-

Crucibles (e.g., alumina)

-

Dried chromium hydroxide precursor

Procedure:

-

Sample Preparation: Place a known amount of the dried chromium hydroxide powder into a crucible.

-

Calcination:

-

Place the crucible in the furnace.

-

Heat the sample from room temperature to the desired final temperature (e.g., 400°C, 600°C, 800°C) at a controlled heating rate (e.g., 5-10°C/min). The final temperature will influence the crystallinity and particle size of the resulting chromium oxide.

-

Hold the sample at the final temperature for a specific duration (e.g., 2-5 hours) to ensure complete decomposition and crystallization.

-

The calcination can be performed in different atmospheres, such as static air or under a flow of an inert gas like nitrogen or argon, to study the effect on the decomposition process.[5]

-

-

Cooling: After the calcination period, allow the furnace to cool down to room temperature naturally.

-

Product Recovery: Carefully remove the crucible from the furnace. The resulting product will be a green powder of chromium (III) oxide.

Data Presentation

The thermal decomposition process is typically analyzed using techniques like Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA). The resulting chromium oxide is then characterized by methods such as X-ray Diffraction (XRD) and Scanning Electron Microscopy (SEM). The following tables summarize typical quantitative data obtained from these analyses.

Table 1: Thermal Decomposition Stages of Amorphous and Nanocrystalline Chromium Hydroxide in Air

| Precursor Type | Decomposition Stage | Temperature Range (°C) | Mass Loss Event |

| Amorphous | 1. Dehydration | 70 - 200 | Loss of adsorbed and loosely bound water |

| 2. Dehydroxylation | 289 - 443 | Formation of CrOOH and its decomposition | |

| 3. Crystallization | 410 - 420 (exothermic peak) | Crystallization of amorphous Cr₂O₃ to α-Cr₂O₃ | |

| Nanocrystalline | 1. Dehydration | 105 - 200 | Loss of adsorbed and loosely bound water |

| 2. Dehydroxylation | 289 - 409 | Formation of CrOOH and its decomposition | |

| 3. Crystallization | ~410 (exothermic peak) | Crystallization to α-Cr₂O₃ |

Data compiled from Musić et al. (1999) and Huang et al. (2016).[4][5]

Table 2: Properties of Chromium Oxide as a Function of Calcination Temperature

| Calcination Temperature (°C) | Crystallite Size (nm) | Crystal Structure |

| 360 | ~20 | Amorphous to poorly crystalline Cr₂O₃ |

| 400 | - | Crystalline Cr₂O₃ produced |

| 450 | - | Hexagonal (Eskolaite) |

| 600 | - | Hexagonal (Eskolaite) |

| 825 | ~100 | Hexagonal (Eskolaite) |

Data compiled from Musić et al. (1999).[1][5]

Characterization of Intermediates and Final Product

A thorough characterization of the materials at different stages of the process is crucial for understanding the decomposition mechanism and controlling the final product properties.

-

Fourier Transform Infrared Spectroscopy (FT-IR): This technique can be used to monitor the changes in chemical bonding during the decomposition. The broad absorption bands corresponding to O-H stretching and H-O-H bending in the chromium hydroxide precursor will gradually disappear with increasing temperature, while the characteristic absorption bands of Cr-O in chromium oxide will emerge.

-

X-ray Diffraction (XRD): XRD is essential for determining the crystalline structure of the material. The initial chromium hydroxide precursor is often amorphous or poorly crystalline, exhibiting broad diffraction peaks.[4] As the calcination temperature increases, sharp diffraction peaks corresponding to the hexagonal (eskolaite) structure of α-Cr₂O₃ will appear and intensify, indicating increased crystallinity.[6]

-

Scanning Electron Microscopy (SEM): SEM provides information about the morphology and particle size of the chromium oxide product. The images can reveal the degree of agglomeration and the shape of the particles.

-

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA): As presented in the data tables, these techniques are fundamental for studying the thermal stability and decomposition kinetics. TGA measures the mass loss as a function of temperature, while DTA detects the endothermic and exothermic transitions, such as dehydration and crystallization.[5]

Conclusion

The thermal decomposition of chromium hydroxide is a versatile and widely used method for the synthesis of chromium oxide. By carefully controlling the synthesis parameters of the chromium hydroxide precursor and the subsequent calcination conditions, it is possible to tailor the properties of the final chromium oxide product, such as its crystallinity, particle size, and surface area. This guide has provided a detailed overview of the process, including the decomposition pathway, experimental protocols, and key characterization data, to aid researchers in the successful synthesis and analysis of this important inorganic material.

References

"amorphous vs. crystalline chromium hydroxide properties"

An In-depth Technical Guide to Amorphous vs. Crystalline Chromium Hydroxide (B78521) Properties for Researchers and Drug Development Professionals

Introduction

Chromium hydroxide, Cr(OH)₃, exists in two primary forms: amorphous and crystalline. The arrangement of atoms at the molecular level dictates their macroscopic properties, leading to significant differences in their chemical and physical behavior. For researchers, scientists, and professionals in drug development, understanding these distinctions is paramount for applications ranging from catalysis and adsorption to drug delivery and biocompatibility. This guide provides a detailed comparison of the core properties of amorphous and crystalline chromium hydroxide, supported by data, experimental methodologies, and process visualizations.

Core Properties: A Comparative Analysis

The fundamental difference between the two forms lies in their long-range atomic order. Crystalline chromium hydroxide possesses a well-defined, repeating three-dimensional lattice structure. In contrast, the amorphous form lacks this long-range order, resulting in a more disordered, glass-like structure. This structural variance has profound implications for their surface area, solubility, and thermal stability.

Physical and Chemical Properties

A summary of the key quantitative differences is presented in the table below.

| Property | Amorphous Chromium Hydroxide | Crystalline Chromium Hydroxide | Significance in Drug Development |

| Surface Area (BET) | Typically > 200 m²/g | Typically < 50 m²/g | Higher surface area in amorphous form can lead to increased drug loading capacity and faster dissolution rates. |

| Solubility (in acidic pH) | Higher | Lower | Affects bioavailability and release kinetics. Amorphous form may be preferable for rapid-release formulations. |

| Zeta Potential (at pH 7) | Highly negative | Moderately negative | Influences colloidal stability and interaction with biological membranes and proteins. |

| Thermal Stability | Dehydrates at lower temperatures (~100-200°C) | Dehydrates at higher temperatures (>300°C) | Crystalline form is more suitable for processes requiring thermal sterilization. |

| Adsorption Capacity | High | Low | Important for applications in drug purification and as an excipient for adsorbing active pharmaceutical ingredients (APIs). |

Experimental Protocols

The following sections detail the standard methodologies for the synthesis and characterization of amorphous and crystalline chromium hydroxide.

Synthesis

3.1.1. Synthesis of Amorphous Chromium Hydroxide

This protocol involves the rapid precipitation of Cr(OH)₃ from a chromium(III) salt solution.

-

Materials: Chromium(III) chloride hexahydrate (CrCl₃·6H₂O), Sodium hydroxide (NaOH), Deionized water.

-

Procedure:

-

Prepare a 0.5 M solution of CrCl₃·6H₂O in deionized water.

-

Separately, prepare a 1.5 M solution of NaOH.

-

While vigorously stirring the chromium salt solution, rapidly add the NaOH solution dropwise until the pH of the mixture reaches approximately 8.

-

A gelatinous, greenish precipitate of amorphous Cr(OH)₃ will form immediately.

-

Continue stirring for 30 minutes to ensure complete reaction.

-

Isolate the precipitate by centrifugation (e.g., 5000 rpm for 10 minutes).

-

Wash the precipitate multiple times with deionized water to remove residual ions, testing the supernatant for chloride ions with silver nitrate (B79036) until no precipitate is observed.

-

Dry the resulting solid under vacuum at 60°C for 24 hours.

-

3.1.2. Synthesis of Crystalline Chromium Hydroxide (Bayerite-type)

This method involves the aging of the amorphous precipitate to induce crystallization.

-

Materials: As per the amorphous synthesis.

-

Procedure:

-

Synthesize amorphous chromium hydroxide as described in section 3.1.1.

-

Instead of immediate drying, re-suspend the washed precipitate in deionized water to form a slurry.

-

Transfer the slurry to a sealed hydrothermal reactor.

-

Heat the reactor to 150°C and maintain this temperature for 48 hours. This aging process allows for the rearrangement of the amorphous structure into a more ordered crystalline form.

-

After cooling, collect the crystalline product by centrifugation.

-

Wash the product with deionized water and dry under vacuum at 100°C.

-

Characterization

3.2.1. X-ray Diffraction (XRD)

XRD is the definitive technique to distinguish between amorphous and crystalline forms.

-

Principle: Crystalline materials produce a pattern of sharp diffraction peaks, while amorphous materials yield a broad, diffuse halo.

-

Procedure:

-

A powdered sample is placed on a sample holder.

-

The sample is irradiated with monochromatic X-rays at various angles (2θ).

-

A detector measures the intensity of the diffracted X-rays.

-

The resulting diffractogram for the crystalline sample will show sharp peaks corresponding to specific lattice planes, while the amorphous sample will show a broad hump.

-

3.2.2. Brunauer-Emmett-Teller (BET) Analysis

BET analysis is used to determine the specific surface area of the material.

-

Principle: The method involves the physisorption of a gas (typically nitrogen) onto the surface of the material at cryogenic temperatures. The amount of gas adsorbed at different partial pressures is used to calculate the surface area.

-

Procedure:

-

A known mass of the sample is degassed under vacuum to remove any adsorbed contaminants.

-

The sample is then cooled to liquid nitrogen temperature (77 K).

-

Nitrogen gas is introduced to the sample in controlled increments.

-

The amount of adsorbed gas is measured at each step, generating an adsorption isotherm.

-

The BET equation is applied to the data to calculate the specific surface area.

-

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the comparative analysis of amorphous and crystalline chromium hydroxide in a drug development context.

Caption: Workflow for comparing amorphous and crystalline Cr(OH)₃.

Logical Relationship in Material Selection

The decision to use amorphous versus crystalline chromium hydroxide is driven by the specific requirements of the application. The following diagram illustrates the logical considerations for material selection.

"green synthesis of chromium oxide nanoparticles from plant extracts"

An In-depth Technical Guide to the Green Synthesis of Chromium Oxide Nanoparticles from Plant Extracts

Introduction

Chromium oxide nanoparticles (Cr₂O₃ NPs) have garnered significant attention in various fields, including catalysis, photonics, and biomedical applications, owing to their unique physicochemical properties like a wide bandgap, high stability, and hardness.[1][2] Traditionally, the synthesis of these nanoparticles has relied on chemical and physical methods that often involve hazardous materials, high energy consumption, and generate toxic byproducts, limiting their biomedical applicability.[3][4]

The burgeoning field of nanotechnology is witnessing a paradigm shift towards "green synthesis," an eco-friendly and cost-effective approach that utilizes biological entities.[3][4] The use of plant extracts, in particular, has emerged as a simple, efficient, and scalable method for producing nanoparticles.[3] Plants are a rich source of phytochemicals—such as flavonoids, polyphenols, terpenoids, and alkaloids—that can act as potent reducing and capping/stabilizing agents.[2][5] These biomolecules are responsible for the reduction of chromium salts to chromium oxide and the subsequent stabilization of the newly formed nanoparticles, preventing their aggregation.[2] This guide provides a comprehensive overview of the green synthesis of Cr₂O₃ NPs using plant extracts, focusing on experimental protocols, quantitative data, and potential mechanisms of action for biomedical applications.

Experimental Protocols

The green synthesis of Cr₂O₃ NPs from plant extracts generally follows a three-stage process: preparation of the plant extract, synthesis of the nanoparticles, and their subsequent purification. The following sections detail the typical methodologies employed in the literature.

Preparation of the Aqueous Plant Extract

The first step involves the preparation of a bioactive aqueous extract from the chosen plant material.

-

Collection and Preparation of Plant Material: Fresh, healthy plant parts (leaves, fruits, seeds, or bark) are collected and thoroughly washed with deionized water to remove any dust and impurities. The cleaned material is then typically shade-dried for several days to remove moisture before being ground into a fine powder using a mechanical grinder.

-

Aqueous Extraction: A specific amount of the plant powder is mixed with deionized water in a flask. The mixture is then boiled for a set duration (e.g., 15-20 minutes) to facilitate the extraction of water-soluble phytochemicals.

-

Filtration: After cooling to room temperature, the aqueous extract is filtered to remove the plant debris. This is often done using Whatman No. 1 filter paper. The resulting clear filtrate is the plant extract used for nanoparticle synthesis.[1]

Synthesis of Chromium Oxide Nanoparticles

This stage involves the chemical reduction of a chromium salt precursor by the phytochemicals present in the plant extract.

-

Precursor Solution Preparation: A chromium salt solution of a specific molarity is prepared by dissolving a chromium precursor, such as Chromium (III) sulfate (B86663) (Cr₂(SO₄)₃)[1] or Chromium (III) chloride (CrCl₃)[3], in deionized water.

-

Synthesis Reaction: The plant extract is mixed with the chromium salt solution in a defined ratio (e.g., 1:10 v/v).[1] The reaction mixture is then heated to a specific temperature (e.g., 35-100°C) and stirred continuously using a magnetic stirrer for a duration ranging from 60 minutes to 1.5 hours.[1][3]

-

Observation of Nanoparticle Formation: The formation of Cr₂O₃ NPs is typically indicated by a visible color change in the reaction mixture, for instance, from red to black.[1] This color change is attributed to the surface plasmon resonance of the newly formed nanoparticles.[1][3]

Purification of Chromium Oxide Nanoparticles

After the synthesis reaction, the nanoparticles need to be separated from the reaction medium and purified.

-

Centrifugation: The reaction mixture is centrifuged at high speed (e.g., 3000-13,500 rpm) for a specified time (e.g., 15-20 minutes).[1][3] This process pellets the Cr₂O₃ NPs at the bottom of the centrifuge tube.

-

Washing: The supernatant is discarded, and the nanoparticle pellet is washed multiple times with deionized water and/or ethanol (B145695) to remove any unreacted precursors and residual plant extract components.[1]

-

Drying: The purified nanoparticle pellet is then dried in a hot air oven at a specific temperature (e.g., 80°C) to obtain the final powdered form of Cr₂O₃ NPs.[3]

Characterization of Synthesized Nanoparticles

A suite of analytical techniques is employed to determine the physicochemical properties of the green-synthesized Cr₂O₃ NPs.

-

UV-Visible Spectroscopy: Confirms the formation of nanoparticles by detecting the characteristic surface plasmon resonance peak. For Cr₂O₃ NPs, this peak is typically observed in the range of 350-460 nm.[3][5]

-

X-ray Diffraction (XRD): Used to determine the crystalline nature, phase purity, and average crystallite size of the nanoparticles.[3][6]

-

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): These imaging techniques are used to visualize the morphology (e.g., spherical, irregular) and determine the size distribution of the nanoparticles.[1][3]

-

Energy-Dispersive X-ray (EDX) Spectroscopy: Confirms the elemental composition of the synthesized nanoparticles, showing the presence of chromium and oxygen.[1][3]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies the functional groups of the phytochemicals from the plant extract that are adsorbed on the surface of the nanoparticles, which are responsible for their reduction and stabilization.[1]

Quantitative Data from Various Studies

The properties and efficacy of green-synthesized Cr₂O₃ NPs can vary significantly depending on the plant extract used and the synthesis conditions. The following tables summarize quantitative data from several studies.

Table 1: Synthesis Parameters and Nanoparticle Characteristics

| Plant Extract | Chromium Precursor | Synthesis Conditions | Nanoparticle Size (nm) | Morphology | Key XRD Peaks (2θ) | Reference |

| Abutilon indicum (Leaf) | Cr₂(SO₄)₃ | 35°C, 60 min | 17-60 | Spherical | 24.5°, 33.6°, 36.2°, 41.5°, 50.3°, 54.8°, 63.4°, 65.1° | [1][7] |

| Erythrophleum guineense | CrCl₃ | 100°C, 1.5 h | < 400 | Irregular, round | 34°, 36°, 42° | [3] |

| Mentha pulegium (Leaf) | Not Specified | Not Specified | 58 (avg. crystallite) | Irregular, round | 24.3°, 33.5°, 36.2°, 41.5°, 50.3°, 54.8°, 63.4°, 65.2° | [6] |

| Cinnamon (Bark) | Cr(III) complex | Not Specified | 48 (avg.) | Oval | Not Specified | [2] |

| Phyllanthus emblica (Fruit) | Not Specified | Not Specified | Not Specified | Irregular flakes | Not Specified | [5] |

Table 2: Biomedical Applications - Antimicrobial Activity

| Plant Extract | Target Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Conc. (MIC) (µg/mL) | Reference |

| Abutilon indicum | E. coli | ~18 | Not Specified | [1][8] |

| Abutilon indicum | S. aureus | ~17 | Not Specified | [1][8] |

| Abutilon indicum | B. bronchiseptica | ~19 | Not Specified | [1][8] |

| Abutilon indicum | B. subtilis | ~20 | Not Specified | [1][8] |

| Phyllanthus emblica | A. baumannii | 53 | < 1 | [5] |

| Phyllanthus emblica | S. aureus | 26 | < 1 | [5] |

| Phyllanthus emblica | E. coli | 30 | < 1 | [5] |

| Nigella sativa (Seed) | S. aureus | Not Specified | Not Specified | [9] |

| Nigella sativa (Seed) | K. pneumonia | Not Specified | Not Specified | [9] |

| Nigella sativa (Seed) | P. aeruginosa | Not Specified | Not Specified | [9] |

Table 3: Biomedical Applications - Cytotoxicity and Enzyme Inhibition

| Plant Extract | Application | Target (Cell Line / Enzyme) | IC₅₀ (µg/mL) | Reference |

| Abutilon indicum | Anticancer | MCF-7 | ~60 (at 120 µg/mL, ~50% viability) | [1][8] |

| Erythrophleum guineense | Enzyme Inhibition | Acetylcholinesterase (AChE) | 120 | [3] |

| Erythrophleum guineense | Enzyme Inhibition | Butyrylcholinesterase (BChE) | 100 | [3] |

| Rhamnus virgata | Anticancer | HepG2 | 39.66 | [10] |

| Rhamnus virgata | Anticancer | HUH-7 | 45.87 | [10] |

| Rhamnus virgata | Antileishmanial | Leishmania tropica (promastigotes) | 33.24 | [10] |

| Rhamnus virgata | Antileishmanial | Leishmania tropica (amastigotes) | 44.31 | [10] |

Visualizations: Workflows and Mechanisms

To better illustrate the processes and concepts discussed, the following diagrams are provided in the DOT language for Graphviz.

Caption: General workflow for the green synthesis of Cr₂O₃ NPs.

Caption: Workflow for the characterization of synthesized Cr₂O₃ NPs.

Caption: Proposed mechanism for the anticancer activity of Cr₂O₃ NPs.

Conclusion

The green synthesis of chromium oxide nanoparticles using plant extracts presents a promising, sustainable alternative to conventional synthesis methods.[3] This approach is not only environmentally friendly and cost-effective but also produces nanoparticles with enhanced biocompatibility, which is crucial for biomedical applications.[2][8] The phytochemicals present in the plant extracts play a dual role as reducing and capping agents, leading to the formation of stable Cr₂O₃ NPs with diverse biological activities, including antibacterial, antioxidant, anticancer, and enzyme-inhibitory properties.[1][3][7]

The data compiled from various studies demonstrate that the characteristics and efficacy of the synthesized nanoparticles are highly dependent on the plant source and reaction conditions. This highlights the need for further research to optimize synthesis parameters for specific applications and to elucidate the precise mechanisms of action, particularly the signaling pathways involved in their anticancer effects. As research progresses, green-synthesized Cr₂O₃ NPs hold significant potential for the development of novel therapeutic and diagnostic agents in the pharmaceutical and biomedical fields.

References

- 1. Green Synthesis of Chromium Oxide Nanoparticles for Antibacterial, Antioxidant Anticancer, and Biocompatibility Activities [mdpi.com]

- 2. Bot Verification [rasayanjournal.co.in]

- 3. A study on green synthesis, characterization of chromium oxide nanoparticles and their enzyme inhibitory potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [PDF] GREEN SYNTHESIS OF CHROMIUM OXIDE NANOPARTICLES - STUDY OF ITS ANTIBACTERIAL, PHOTOCATALYTIC AND THERMODYNAMIC PROPERTIES | Semantic Scholar [semanticscholar.org]

- 5. Green synthesis, characterization and applications of Phyllanthus emblica fruit extract mediated chromium oxide nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Green Synthesis of Chromium Oxide Nanoparticles for Antibacterial, Antioxidant Anticancer, and Biocompatibility Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. sciensage.info [sciensage.info]

- 10. Facile green synthesis approach for the production of chromium oxide nanoparticles and their different in vitro biological activities | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Health and Safety Considerations for Chromium (III) Hydroxide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the health and safety considerations for chromium (III) hydroxide (B78521). It is intended for researchers, scientists, and drug development professionals who may handle or work with this compound. This document details the toxicological profile, occupational exposure limits, safe handling procedures, and emergency protocols. Quantitative toxicological data are summarized in structured tables, and detailed methodologies for key experimental protocols are provided. Furthermore, this guide includes visualizations of relevant biological signaling pathways and experimental workflows to enhance understanding.

Chromium (III) hydroxide is the inorganic compound with the formula Cr(OH)₃. It is a gelatinous, green solid that is practically insoluble in water. The toxicity of chromium compounds is highly dependent on the oxidation state of the chromium atom. Trivalent chromium (Cr(III)), as found in chromium (III) hydroxide, is significantly less toxic than hexavalent chromium (Cr(VI)). Cr(III) is considered an essential trace element for humans, playing a role in glucose and lipid metabolism. However, exposure to high concentrations or in specific forms can still pose health risks.

Toxicological Profile

The toxicological profile of chromium (III) hydroxide is characterized by potential for irritation, and under certain conditions of intracellular exposure, genotoxicity. It is crucial to distinguish its effects from the more severe toxicity associated with hexavalent chromium.

Acute Toxicity

Acute toxicity data for chromium (III) hydroxide is limited, with many safety data sheets reporting it as "not available." However, some studies on analogous chromium (III) compounds provide an indication of its low acute toxicity profile.

| Endpoint | Value | Species | Route | Source |

| Oral LD50 | >5000 mg/kg | Rat | Oral | [1] |

| Inhalation LC50 | >5.41 mg/L | Rat | Inhalation | [1] |

| Dermal LD50 | >2000 mg/kg | Rat | Dermal | [2] |

Skin and Eye Irritation

There are conflicting reports regarding the irritation potential of chromium (III) hydroxide. Some sources classify it as a skin and eye irritant, while others suggest it is not or only mildly irritating.[3][4] One study on a chromium (III) dinicocysteinate complex found it to be slightly irritating to the skin and moderately irritating to the eyes in rabbits.[5]

| Endpoint | Result | Species | Source |

| Skin Irritation | Causes skin irritation (Category 2) | Rabbit | [3][4] |

| Eye Irritation | Causes serious eye irritation (Category 2A) | Rabbit | [3][4] |

Carcinogenicity

Chromium (III) compounds are not classifiable as to their carcinogenicity to humans (IARC Group 3).[6] This is in stark contrast to hexavalent chromium compounds, which are classified as Group 1 carcinogens (carcinogenic to humans).[6]

Genotoxicity

While chromium (III) compounds are generally not considered genotoxic in intact cells due to poor membrane permeability, studies have shown that intracellular chromium (III) can interact with DNA and induce genotoxic effects.[7] The genotoxicity of chromium (VI) is believed to be mediated through its intracellular reduction to chromium (III), which then interacts with genetic material.[6] Studies have demonstrated that chromium (III) chloride can induce mutations in yeast and cause DNA damage in both yeast and human Jurkat cells.[8]

Occupational Exposure Limits

Occupational exposure limits (OELs) for chromium and its compounds are established by various regulatory bodies to protect workers from potential health effects.

| Organization | Limit | Notes |

| OSHA (PEL) | 0.5 mg/m³ | For chromium (III) compounds, as Cr, 8-hour TWA |

| NIOSH (REL) | 0.5 mg/m³ | For chromium (III) compounds, as Cr, 10-hour TWA |

| ACGIH (TLV) | 0.003 mg/m³ | For inhalable chromium (III) compounds, as Cr, 8-hour TWA |

Signaling Pathways and Mechanisms of Toxicity

Chromium (III) can influence several cellular signaling pathways, particularly when it enters cells. The following diagrams illustrate some of the key pathways involved in Cr(III)-induced cellular responses.

Apoptosis Signaling Pathway

Chromium (III) has been shown to induce apoptosis (programmed cell death) in lymphocytes through a pathway involving the generation of reactive oxygen species (ROS), activation of Src-family tyrosine kinases, and subsequent activation of caspase-3.[9][10][11]

References

- 1. oecd.org [oecd.org]

- 2. oecd.org [oecd.org]

- 3. catalog.labcorp.com [catalog.labcorp.com]

- 4. iivs.org [iivs.org]

- 5. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 6. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]

- 9. An In Vitro Skin Irritation Test (SIT) using the EpiDerm Reconstructed Human Epidermal (RHE) Model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. nucro-technics.com [nucro-technics.com]

- 11. researchgate.net [researchgate.net]

Trivalent Chromium Compounds: A Comprehensive Environmental Impact Assessment

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Trivalent chromium (Cr(III)) compounds are utilized in various industrial applications, from leather tanning to nutritional supplements. Unlike the highly toxic and carcinogenic hexavalent chromium (Cr(VI)), Cr(III) is an essential trace element for humans and exhibits significantly lower toxicity and bioavailability in the environment.[1][2] This guide provides a comprehensive technical overview of the environmental impact of trivalent chromium compounds, presenting quantitative ecotoxicity data, detailed experimental protocols for its assessment, and visualizations of its interactions within biological systems. The information is intended to support informed decision-making in research, drug development, and environmental risk assessment.

Comparative Ecotoxicity of Trivalent Chromium

The environmental risk posed by chromium is fundamentally dependent on its oxidation state. Trivalent chromium is markedly less toxic to aquatic and terrestrial life than its hexavalent counterpart.[1][3] This difference is primarily attributed to Cr(III)'s lower solubility in water, reduced mobility in soil and aquatic systems, and lower bioavailability to organisms.[2][4]

Aquatic Toxicity

The toxicity of Cr(III) to aquatic organisms is influenced by water chemistry, particularly pH and alkalinity. In highly alkaline media, Cr(III) can precipitate, reducing its bioavailable concentration and thus its toxicity.[5][6]

Table 1: Acute and Chronic Toxicity of Trivalent Chromium to Aquatic Organisms

| Species | Organism | Endpoint | Concentration (mg/L) | Water Conditions |

| Daphnia magna | Water flea | 48-hour LC50 (Acute) | 0.6 - 111 | Variable media |

| Daphnia magna | Water flea | 21-day (Chronic) | 0.047 - 3.4 | Variable media |

| Pimephales promelas | Fathead minnow | 96-hour LC50 | 5.1 | Soft water |

| Pimephales promelas | Fathead minnow | 96-hour LC50 | 67.4 | Hard water |

Data compiled from multiple sources.[5][6][7][8]

Terrestrial Toxicity and Plant Accumulation

In terrestrial environments, Cr(III) tends to bind to organic matter in the soil, which limits its uptake by plants.[4][9] While essential in trace amounts for some metabolic processes in animals, excessive concentrations can interfere with nutrient uptake in plants.[10]

Table 2: Accumulation of Trivalent Chromium in Hybrid Willow (Salix matsudana Koidz x alba L.)

| Applied Cr(III) Concentration (mg/L) | Cr Accumulation in Roots (%) | Cr Accumulation in Stems (%) | Cr Accumulation in Leaves (%) |

| 2.5 | 92 | - | 0.2 |

| 30.0 | - | 66 | 0.1 |

Data from a hydroponic study.[11]

Environmental Fate and Transport

The environmental behavior of trivalent chromium is characterized by its tendency to form insoluble hydroxides, oxides, and sulfates, particularly at neutral to alkaline pH.[9] This significantly restricts its mobility in soil and aquatic environments.

Soil and Groundwater

Cr(III) is the most stable form of chromium in soil and is less mobile than Cr(VI).[12] Its transport is largely governed by adsorption to soil particles and precipitation.[13] However, under highly oxidizing conditions, often mediated by manganese oxides, Cr(III) can be converted to the more mobile and toxic Cr(VI).[9][14]

Bioavailability

The bioavailability of Cr(III) is generally low.[1][4] In soil, its strong association with organic matter and clay minerals reduces its uptake by plants and soil organisms.[15] In aquatic systems, precipitation and adsorption to sediments limit its availability to aquatic life.[8] Studies on oral bioaccessibility in soil have shown a range of 18% to 72%, suggesting that site-specific conditions are critical in assessing potential health hazards from ingestion of contaminated soil.[16]

Experimental Protocols

Accurate assessment of the environmental impact of trivalent chromium relies on standardized and well-defined experimental methodologies.

Aquatic Ecotoxicity Testing

Protocol: Acute and Chronic Toxicity Testing with Daphnia magna

This protocol is based on the Organisation for Economic Co-operation and Development (OECD) methods.[5][6]

-

Test Organism: Daphnia magna neonates (<24 hours old).

-

Test Substance: Trivalent chromium compound (e.g., CrCl₃) dissolved in appropriate test media.

-

Test Media: Reconstituted hard water is commonly used. Media alkalinity should be carefully controlled and monitored as it significantly impacts Cr(III) solubility and toxicity.[5]

-

Acute Test (48-hour):

-

Exposure of daphnids to a range of Cr(III) concentrations.

-

Endpoint: Immobilization (LC50).

-

Filterable chromium concentrations should be measured at 0, 6, 24, and 48 hours to account for potential decreases in exposure concentration.[5]

-

-

Chronic Test (21-day):

-

Long-term exposure to sublethal concentrations of Cr(III).

-

Endpoints: Survival, growth, and reproduction.

-

The test medium should be renewed at regular intervals (e.g., every 48 hours).[5]

-